2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide
Overview
Description
2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of 4-chloro-3,5-dimethyl-1H-pyrazole: This can be achieved by reacting appropriate precursors such as hydrazine with chloroacetic acid under acidic conditions.
Coupling with 1-isopropyl-1H-pyrazol-4-ylamine: The resulting pyrazole derivative is then coupled with 1-isopropyl-1H-pyrazol-4-ylamine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or amides.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Medicinal Chemistry: It has been studied for its potential antileishmanial and antimalarial activities. The compound's ability to inhibit the growth of parasites makes it a candidate for developing new antiparasitic drugs.
Agriculture: Pyrazole derivatives are known for their herbicidal properties, and this compound may be used to develop new herbicides.
Material Science: The unique structural properties of pyrazoles make them suitable for use in advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in the life cycle of parasites, leading to their death. The exact molecular pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: This compound is structurally similar but lacks the amide group, which may affect its biological activity.
2-(4-chloro-3,5-dimethyl-pyrazol-1-yl)-ethylamine:
Uniqueness: The presence of the acetamide group in 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-isopropyl-1H-pyrazol-4-yl)acetamide provides it with unique chemical and biological properties compared to its analogs. This group enhances its ability to interact with biological targets, making it more effective in certain applications.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(1-propan-2-ylpyrazol-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O/c1-8(2)18-6-11(5-15-18)16-12(20)7-19-10(4)13(14)9(3)17-19/h5-6,8H,7H2,1-4H3,(H,16,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGUDXZGBOGAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CN(N=C2)C(C)C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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